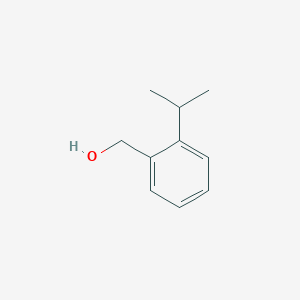

(2-Isopropylphenyl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKXDSMWHKPGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570761 | |

| Record name | [2-(Propan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-34-1 | |

| Record name | [2-(Propan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropylphenyl Methanol and Its Key Precursors

Strategies for ortho-Substituted Benzyl (B1604629) Alcohol Synthesis

The creation of ortho-substituted benzyl alcohols like (2-Isopropylphenyl)methanol hinges on precise control of regioselectivity in aromatic functionalization and subsequent modification of functional groups. The synthetic strategies can be broadly categorized into two main approaches: the formation of the carbon skeleton through organometallic reactions and the selective reduction of a pre-existing carbonyl group.

Organometallic Approaches in Carbon-Carbon Bond Formation

Organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds, enabling the direct introduction of the hydroxymethyl group or its precursor to the ortho-position of an isopropyl-substituted benzene (B151609) ring.

A prominent method for the synthesis of aryl alcohols involves the use of organolithium reagents. The process of lithium-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound. This reaction is particularly well-established for preparing organolithium compounds.

The synthesis of this compound via this route would commence with an ortho-substituted isopropylhalobenzene, such as 2-isopropylbromobenzene. This precursor undergoes a lithium-halogen exchange reaction, typically with an alkyllithium reagent like n-butyllithium, to generate the highly reactive 2-isopropylphenyllithium. This organolithium species is a potent nucleophile.

Table 1: Illustrative Reaction Conditions for Lithium-Halogen Exchange and Electrophilic Quenching

| Step | Reagents & Conditions | Purpose |

| 1. Organolithium Formation | 2-isopropylbromobenzene, n-butyllithium, anhydrous ether, low temperature (e.g., -78 °C) | Generation of 2-isopropylphenyllithium via lithium-halogen exchange. |

| 2. Electrophilic Quenching | Formaldehyde (or a source like paraformaldehyde), followed by acidic workup (e.g., H₃O⁺) | Carbon-carbon bond formation and subsequent protonation to yield the alcohol. |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent another cornerstone of modern organic synthesis for forming carbon-carbon bonds. This methodology can be adapted for the synthesis of benzyl alcohols.

In this approach, an ortho-substituted boronic acid, such as 2-isopropylphenylboronic acid, serves as the key starting material. The Suzuki-Miyaura reaction involves the coupling of this organoboron compound with a suitable electrophile in the presence of a palladium catalyst and a base. To introduce the hydroxymethyl group, a formaldehyde equivalent that can participate in the cross-coupling reaction is required.

While direct coupling with formaldehyde is not standard, multi-step sequences can be employed. For instance, the boronic acid can be coupled with a protected halomethanol derivative. Subsequent deprotection would then yield the desired benzyl alcohol. The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated in the substrates, making it a robust method for the synthesis of complex molecules. The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at the palladium center.

Selective Reduction Methodologies

An alternative and often more direct route to this compound involves the selective reduction of a corresponding carbonyl compound, namely 2-isopropylbenzaldehyde (B1297908). This approach relies on the availability of the aldehyde precursor and the use of reducing agents that can selectively act on the aldehyde functionality without affecting the aromatic ring or the isopropyl group.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of carbonyl compounds. For the synthesis of this compound, this would involve the hydrogenation of 2-isopropylbenzaldehyde.

This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel-based catalysts, and molecular hydrogen (H₂). The reaction is generally carried out under pressure and at a specific temperature to ensure efficient conversion. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the alcohol product and to prevent over-reduction to the corresponding methyl group (2-isopropyltoluene). For instance, studies on the hydrogenation of benzaldehyde have shown that catalysts like Pd/Al₂O₃ can effectively promote the formation of benzyl alcohol. The addition of co-catalysts, such as cobalt with nickel on an alumina support, can also influence the catalytic activity and enhance the conversion rate.

Table 2: Representative Catalysts for the Hydrogenation of Benzaldehyde Derivatives

| Catalyst | Support | Typical Conditions | Product |

| Palladium (Pd) | Carbon (C) | H₂, Solvent (e.g., ethanol), RT-elevated temp. | Benzyl alcohol |

| Nickel (Ni) | Alumina (Al₂O₃) | H₂, Elevated temp. and pressure | Benzyl alcohol |

| Cobalt-Nickel (Co-Ni) | Alumina (Al₂O₃) | H₂, Elevated temp. and pressure | Benzyl alcohol |

Chemoselective reduction is essential when a molecule contains multiple reducible functional groups, and only the aldehyde needs to be transformed. A variety of reagents and protocols have been developed to achieve this selectivity.

For the conversion of 2-isopropylbenzaldehyde to this compound, mild reducing agents are typically employed. Sodium borohydride (NaBH₄) is a commonly used reagent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. It is known for its chemoselectivity, as it generally does not reduce esters, amides, or carboxylic acids under standard conditions. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Other specialized reagents can also be utilized to enhance chemoselectivity. For example, sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a highly selective reducing agent for aldehydes in the presence of ketones. Such reagents are particularly useful in the synthesis of complex molecules where multiple functional groups are present. The choice of the reducing agent and reaction conditions allows for precise control over the chemical transformation, ensuring a high yield of the desired alcohol.

Multi-Step Synthetic Routes from Readily Available Feedstocks

Multi-step synthesis provides a reliable framework for constructing this compound from simple, commercially available precursors. These methods typically involve the functional group manipulation of substituted benzene rings.

Reduction of Substituted Benzoic Acid Derivatives

A primary and straightforward approach to synthesizing this compound involves the reduction of a corresponding benzoic acid derivative, namely 2-isopropylbenzoic acid or its ester. The carboxylic acid or ester functional group is reduced to a primary alcohol. This transformation is a fundamental process in organic synthesis, typically achieved with high efficiency using metal hydride reagents.

The direct reduction of 2-isopropylbenzoic acid requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via a lithium carboxylate intermediate, which is then further reduced to the alcohol. An acidic workup is necessary to protonate the resulting alkoxide and liberate the this compound product.

Alternatively, the synthesis can proceed via an ester intermediate, such as methyl 2-isopropylbenzoate. Esterification of 2-isopropylbenzoic acid can be accomplished through methods like Fischer esterification. The resulting ester is more readily reduced than the parent carboxylic acid and can be converted to the target alcohol using milder reducing agents like sodium borohydride (NaBH₄) in a protic solvent, although LiAlH₄ is also highly effective. Catalytic hydrogenation can also be employed, though it often requires harsh conditions (high pressure and temperature) for ester reduction.

Table 1: Comparison of Reducing Agents for 2-Isopropylbenzoic Acid Derivatives

| Precursor | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-Isopropylbenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by H₃O⁺ workup | High yield, effective for direct acid reduction | Highly reactive, moisture-sensitive, requires anhydrous conditions |

| Methyl 2-Isopropylbenzoate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by H₃O⁺ workup | Very efficient, rapid reaction | Highly reactive, not chemoselective for other reducible groups |

| Methyl 2-Isopropylbenzoate | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, reflux | Milder, safer to handle, tolerates some functional groups | Slower reaction, may require higher temperatures |

| Methyl 2-Isopropylbenzoate | Catalytic Hydrogenation (e.g., H₂/Ru-Sn) | High pressure ( >100 atm), high temperature ( >150°C) | "Green" reagent (H₂), high atom economy | Requires specialized high-pressure equipment, harsh conditions |

Conversion of Phenolic Precursors

An alternative synthetic route begins with 2-isopropylphenol (B134262), a readily available feedstock produced by the isopropylation of phenol. This pathway requires the introduction of a one-carbon unit onto the aromatic ring at the position ortho to the hydroxyl group, followed by its reduction.

The key step in this sequence is the ortho-formylation of the phenol. This can be achieved through several classic named reactions. The Reimer-Tiemann reaction, for instance, uses chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide to generate a dichlorocarbene intermediate, which reacts with the phenoxide to install a formyl group, primarily at the ortho position. Another method is the Duff reaction, which uses hexamethylenetetramine as the formylating agent under acidic conditions.

Once the intermediate, 2-hydroxy-3-isopropylbenzaldehyde, is synthesized, the aldehyde group can be selectively reduced to a hydroxymethyl group. This reduction is commonly performed using sodium borohydride (NaBH₄) in an alcoholic solvent. NaBH₄ is an ideal reagent for this step due to its chemoselectivity; it readily reduces aldehydes while leaving the phenolic hydroxyl group untouched. The resulting product would be 2-(hydroxymethyl)-6-isopropylphenol. To arrive at this compound, a subsequent dehydroxylation of the phenolic -OH group would be necessary, a non-trivial step that complicates this route compared to the reduction of benzoic acid derivatives. A more direct C1-insertion would be preferable if a suitable methodology were available.

Table 2: Synthetic Route from 2-Isopropylphenol

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ortho-Formylation | CHCl₃, NaOH (Reimer-Tiemann) or Hexamethylenetetramine (Duff) | 2-Hydroxy-3-isopropylbenzaldehyde | Introduce a carbonyl group onto the ring |

| 2 | Reduction | Sodium Borohydride (NaBH₄) | 2-(Hydroxymethyl)-6-isopropylphenol | Convert the aldehyde to the primary alcohol |

Asymmetric Synthesis of Enantiopure this compound

The synthesis of single-enantiomer chiral alcohols is of significant importance, particularly in the pharmaceutical and fine chemical industries. This compound possesses a stereogenic center at the carbinol carbon, and thus exists as two enantiomers. Asymmetric synthesis aims to produce one of these enantiomers preferentially.

Chiral Catalyst-Mediated Reductions

Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products. This approach involves the reduction of a prochiral ketone or aldehyde using a chiral catalyst that facilitates the delivery of a hydride from a reducing agent to one face of the carbonyl group over the other.

A prominent method is asymmetric transfer hydrogenation, often utilizing catalyst systems pioneered by Noyori. organic-chemistry.org In this process, a prochiral ketone, such as 2'-isopropylacetophenone, is reduced using a hydrogen donor like 2-propanol or formic acid in the presence of a chiral ruthenium complex. organic-chemistry.org These complexes typically feature a metal center coordinated to a chiral diamine ligand, which creates a chiral environment that dictates the stereochemical outcome of the hydride transfer, yielding the chiral alcohol in high enantiomeric excess (ee). organic-chemistry.org The reaction of benzaldehydes with a DCO2D-triethylamine mixture and a similar Ru catalyst can afford the S deuterated alcohols in high ee. organic-chemistry.org

Another cutting-edge approach is biocatalysis, which employs enzymes as chiral catalysts. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones and aldehydes. These enzymes, used either as isolated proteins or within whole-cell systems, operate under mild, aqueous conditions and can exhibit near-perfect enantioselectivity. The reduction of 2'-isopropylacetophenone using a suitable ADH with a cofactor regeneration system (e.g., using 2-propanol as a sacrificial hydrogen donor) can provide access to either the (R) or (S) enantiomer of this compound, depending on the specific enzyme selected.

Table 3: Chiral Catalyst Systems for Asymmetric Reduction

| Catalyst Type | Example System | Prochiral Substrate | Hydrogen Source | Key Features |

|---|---|---|---|---|

| Transition Metal Catalyst | (R,R)-RuCl[(TsDPEN)(p-cymene)] | 2'-Isopropylacetophenone | Formic acid / Triethylamine | High enantioselectivity, broad substrate scope, scalable. organic-chemistry.org |

| Biocatalyst (Enzyme) | Alcohol Dehydrogenase (ADH) | 2'-Isopropylacetophenone | 2-Propanol (co-substrate) | Extremely high ee, mild aqueous conditions, "green" |

| Organocatalyst | Corey-Bakshi-Shibata (CBS) Catalyst | 2'-Isopropylacetophenone | Borane (BH₃·THF) | Metal-free, predictable stereochemistry |

Application of Chiral Auxiliaries

The chiral auxiliary approach involves covalently attaching a chiral molecule to the substrate to guide a subsequent stereoselective reaction. nih.gov After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. tcichemicals.com This method induces diastereoselectivity, which is often easier to control than enantioselectivity.

Table 4: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Class | Attachment Method | Removal Method | Key Reaction Controlled |

|---|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Oxazolidinones | Acylation with an acid chloride | Hydrolysis (LiOH/H₂O₂), Reduction (LiBH₄) | Aldol reactions, alkylations, reductions |

| (1R,2S)-(-)-Ephedrine | Amino Alcohols | Amide formation | Acidic or basic hydrolysis | Alkylations of α-carbon |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazines | Hydrazone formation with a ketone | Ozonolysis or acidic hydrolysis | Asymmetric α-alkylation of ketones |

| (R)-(+)-tert-Butanesulfinamide | Sulfinamides | Condensation with an aldehyde/ketone | Acidic hydrolysis | Nucleophilic addition to imines |

Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several strategies can be applied to the synthesis of this compound to align with these goals.

Biocatalysis, as mentioned in section 2.2.1, stands out as a premier sustainable method. The use of enzymes like ADHs occurs in water under ambient temperature and pressure, drastically reducing the energy consumption and eliminating the need for volatile organic solvents often required for traditional metal-catalyzed reactions. nih.gov

Another key aspect of green chemistry is the replacement of hazardous reagents and solvents. For reduction steps, catalytic transfer hydrogenation using a recyclable catalyst and a benign hydrogen donor like formic acid or 2-propanol is preferable to the use of stoichiometric, pyrophoric metal hydrides like LiAlH₄, which also generate significant metallic waste. organic-chemistry.org The development of syntheses in greener solvents, such as water or bio-based solvents like propylene carbonate, further enhances the sustainability profile of the process. nih.govacs.org

Transition-metal-free approaches are also gaining traction. For instance, base-mediated radical coupling of aromatic alcohols can build C-C bonds without the need for transition metal catalysts, reducing concerns about heavy metal contamination and cost. chalmers.seresearchgate.net Designing synthetic routes with high atom economy—where a maximal number of atoms from the reactants are incorporated into the final product—is a fundamental principle. Catalytic hydrogenations and transfer hydrogenations are excellent examples of atom-economical reactions, producing minimal byproducts. nih.gov By integrating these approaches, the synthesis of this compound can be made significantly more environmentally friendly.

Reactivity and Organic Transformations of 2 Isopropylphenyl Methanol

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol functional group is the most reactive site in (2-isopropylphenyl)methanol, readily undergoing oxidation, halogenation, and substitution reactions to form a variety of important intermediates.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The oxidation of the hydroxymethyl group in this compound can be controlled to selectively yield either the corresponding aldehyde, 2-isopropylbenzaldehyde (B1297908), or the carboxylic acid, 2-isopropylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

The selective oxidation to 2-isopropylbenzaldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC) in a solvent such as dichloromethane (B109758) (DCM).

For the synthesis of 2-isopropylbenzoic acid, stronger oxidizing agents are employed. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup, or chromic acid (generated in situ from chromium trioxide and sulfuric acid) can effectively oxidize the primary alcohol to the carboxylic acid. The formation of 2-isopropylbenzoic acid has been documented in the literature, confirming its stability as a synthetic target. The general principle of oxidizing substituted benzyl (B1604629) alcohols to aldehydes or carboxylic acids is a well-established transformation in organic synthesis.

Table 1: Oxidation Reactions of this compound

| Target Compound | Reagent(s) | Typical Conditions | Product |

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp. | 2-Isopropylbenzaldehyde |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, Heat; then H₃O⁺ | 2-Isopropylbenzoic acid |

Halogenation Reactions to Benzyl Halides

The hydroxyl group of this compound can be readily replaced by a halogen atom to produce 2-isopropylbenzyl halides. These compounds are valuable synthetic intermediates, particularly for subsequent nucleophilic substitution and organometallic reactions.

The conversion to 1-(bromomethyl)-2-isopropylbenzene (B1290035) is efficiently achieved by treating the alcohol with concentrated hydrobromic acid (HBr). In a documented procedure, this compound is reacted with aqueous concentrated HBr in dichloromethane at room temperature. After two hours, the resulting 1-(bromomethyl)-2-isopropylbenzene can be isolated and purified by column chromatography.

For the synthesis of the corresponding benzyl chloride, 1-(chloromethyl)-2-isopropylbenzene, standard reagents for converting primary alcohols to alkyl chlorides are used. Thionyl chloride (SOCl₂) is a common choice, often used in the presence of a base like pyridine (B92270) or neat. The reaction proceeds through a chlorosulfite ester intermediate, leading to the formation of the benzyl chloride along with gaseous byproducts sulfur dioxide and hydrogen chloride.

Table 2: Halogenation of this compound

| Reaction | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| Bromination | Conc. HBr (aq) | Dichloromethane | Room Temp., 2h | 1-(Bromomethyl)-2-isopropylbenzene | ~80% | |

| Chlorination | Thionyl chloride (SOCl₂) | (e.g., Pyridine or neat) | 0 °C to Room Temp. | 1-(Chloromethyl)-2-isopropylbenzene | High (Typical) | N/A |

Etherification and Esterification Reactions

The hydroxyl group of this compound allows for the formation of ethers and esters, which are important classes of compounds in various fields of chemical research.

Etherification can be accomplished via the Williamson ether synthesis. This two-step process involves the initial deprotonation of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) in an Sₙ2 reaction to yield the desired ether, such as 1-(methoxymethyl)-2-isopropylbenzene. A related method involves the use of silver(II) oxide to promote the reaction between benzyl halides and alcohols, which could be applied to the derivatives of this compound.

Esterification is typically achieved through several standard methods. The Fischer-Speier esterification involves the direct reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for a more rapid and often higher-yield reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), usually in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct. The reactivity of the hydroxyl group in substituted benzyl alcohols like the para-isomer, (4-isopropylphenyl)methanol, in ether and ester formation is well-recognized.

Table 3: General Etherification and Esterification Reactions

| Reaction Type | Method | General Reagents | Intermediate/Product |

| Etherification | Williamson Synthesis | 1. NaH; 2. R-X (e.g., CH₃I) | 1-(Alkoxymethyl)-2-isopropylbenzene |

| Esterification | Fischer-Speier | R-COOH, H₂SO₄ (cat.) | 2-Isopropylbenzyl ester |

| Esterification | Acylation | R-COCl, Pyridine | 2-Isopropylbenzyl ester |

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound can undergo functionalization through various reactions, with the regiochemical outcome being controlled by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

Given that the two groups are ortho to each other, the potential sites for substitution are C4, C5, and C6.

C4 (para to -CH₂OH): Electronically favorable due to the directing effect of the hydroxyl group.

C5 (para to -isopropyl): Electronically favorable due to the directing effect of the activating isopropyl group.

C6 (ortho to -CH₂OH, ortho to -isopropyl): This position is highly sterically hindered by the adjacent bulky isopropyl group and is therefore a less likely site for substitution.

The regioselectivity will be a balance between the electronic directing effects and steric hindrance. For many electrophiles, substitution is likely to occur at the C4 and C5 positions, leading to a mixture of products. The nitration of aromatic rings is typically achieved with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. Studies on the bromination of the closely related 2-isopropylphenol (B134262) show that substitution occurs regioselectively at the position para to the strongly activating hydroxyl group, suggesting that substitution at C5 might be a significant pathway for this compound.

Palladium-Catalyzed C-H Activation and Functionalization

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient alternative to traditional cross-coupling reactions. For this compound, the hydroxyl group can be used as a handle to direct a metal catalyst to a specific C-H bond on the aromatic ring.

A notable strategy involves the palladium(II)-catalyzed ortho-arylation of benzyl alcohols. This method utilizes a novel, recoverable quinoline-based molecular scaffold that is first attached to the alcohol to form a hemiacetal. This newly installed group acts as a bidentate directing group, coordinating to the palladium catalyst and directing the C-H activation and subsequent arylation to the ortho position (C6) of the benzyl alcohol.

The reaction is typically carried out using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as an amino acid derivative (e.g., Ac-Gly-OH), and an arylboron reagent as the coupling partner. Although this C-H activation occurs at the sterically hindered C6 position, the chelation control provided by the directing group overcomes the steric bias. After the C-C bond-forming step, the directing scaffold can be readily cleaved to regenerate the functionalized benzyl alcohol, providing a powerful method for constructing complex biaryl structures.

Table 4: Example of Directed C-H Functionalization of a Benzyl Alcohol Derivative

| Reaction Type | Catalyst System | Directing Group | Coupling Partner | Product Type | Reference |

| Pd(II)-catalyzed C-H Arylation | Pd(OAc)₂, Ac-Gly-OH, Ag₂CO₃ | Quinoline-based hemiacetal | Arylboronic acid pinacol (B44631) ester | ortho-Arylated this compound |

Catalytic Applications of this compound as a Substrate or Ligand Precursor

While not typically a direct substrate in large-scale catalytic transformations, this compound is a valuable chemical precursor whose structural motif is central to the design of highly effective ligands for organometallic catalysis. The steric and electronic properties imparted by the 2-isopropylphenyl group, and more commonly the 2,6-diisopropylphenyl group, are critical for the stability and reactivity of catalysts used in a variety of modern synthetic reactions. This moiety is a cornerstone of N-heterocyclic carbene (NHC) ligands and other sophisticated ligand architectures. The synthesis of these ligands often begins with precursors like 2,6-diisopropylaniline, a compound that can be prepared from related isopropyl-substituted benzene derivatives such as 2,6-diisopropylphenol or through direct alkylation of aniline. ontosight.aiscribd.comgoogle.comrsc.org Therefore, the catalytic applications discussed herein focus on systems where the this compound-derived structural unit is integral to the ligand coordinating the catalytically active metal center.

Dehydrogenation and Hydrogen Borrowing Reactions

Acceptorless dehydrogenation (AD) and hydrogen borrowing (HB) catalysis represent green, atom-economical methods for chemical synthesis, producing valuable compounds with only hydrogen gas and/or water as byproducts. organic-chemistry.org These reactions, which include the conversion of alcohols to carbonyls, esters, and the formation of C-N bonds, often require thermally stable and robust catalysts, as they can be conducted at elevated temperatures to favor the liberation of hydrogen gas. osti.govgoogle.com

Iridium and Ruthenium pincer complexes are particularly effective for these transformations. nih.govrsc.org The ligand architecture is paramount for catalyst performance, providing the necessary stability and electronic environment to facilitate the catalytic cycle. While many pioneering systems use phosphine-based pincer ligands acs.org, N-heterocyclic carbene (NHC) ligands bearing bulky N-aryl substituents, such as the 2,6-diisopropylphenyl group, have also been employed to create highly active catalysts. The steric bulk of the isopropyl groups helps to create a protective pocket around the metal center, enhancing stability and influencing reactivity.

Ruthenium complexes, for instance, have been used to catalyze the acceptorless dehydrogenative coupling (ADC) of alcohols and other substrates to form a variety of products. nih.govrsc.orghw.ac.uk A Ru₃(CO)₁₂/NHC-phosphine-phosphine ligand system has been shown to effectively catalyze the ADC of allylic alcohols with hydrazines to produce 2-pyrazolines, demonstrating high selectivity and yield with only H₂ and H₂O as byproducts. organic-chemistry.org Mechanistic studies suggest these reactions proceed through the dehydrogenation of the alcohol to an intermediate aldehyde or ketone, which then reacts with a nucleophile in a subsequent coupling step. organic-chemistry.orgnih.gov

Table 1: Examples of Dehydrogenation and Hydrogen Borrowing Reactions with Ru- and Ir-Based Catalysts

| Catalyst System | Reaction Type | Substrates | Product(s) | Research Finding |

| Ru₃(CO)₁₂/NHC-PP Ligand | Acceptorless Dehydrogenative Coupling (ADC) | Allylic Alcohols + Hydrazines | 2-Pyrazolines | Provides excellent yields and high selectivity with only H₂ and H₂O as byproducts, offering a green and atom-economical route. organic-chemistry.org |

| AcrPNPiPr*RuH(CO) | Reversible ADC / Hydrogenation | Alcohols + Thiols | Thioesters | The catalyst facilitates the selective synthesis of thioesters via dehydrogenation and can catalyze the reverse hydrogenation reaction. nih.gov |

| Iridium Pincer Complexes (e.g., (POCOP)Ir) | Acceptorless Dehydrogenation (AD) | Secondary Alcohols (e.g., Isopropanol) | Ketones + H₂ | Supported iridium pincer complexes show high thermal stability and activity, especially in continuous flow reactors for hydrogen production. nih.govrsc.org |

| Ruthenium Pincer Complexes | Dehydrogenative Coupling | Primary Alcohols (e.g., Benzyl alcohol) | Esters (e.g., Benzyl benzoate) | Metal-ligand cooperation in pincer complexes leads to highly effective catalysts for ester formation from alcohols. hw.ac.uk |

Role in Organometallic Catalysis for C-C and C-N Bond Formation

The 2,6-diisopropylphenyl moiety, derived from precursors related to this compound, is a defining feature of some of the most successful ligands in modern organometallic catalysis, particularly for cross-coupling reactions. The N-heterocyclic carbene (NHC) ligand IPr , which is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, and its saturated analogue SIPr , are ubiquitous in the field. rsc.orgbeilstein-journals.org The synthesis of the imidazolium (B1220033) salt precursors to these carbenes, such as IPr·HCl, reliably starts from 2,6-diisopropylaniline. beilstein-journals.orgnih.gov

The remarkable efficacy of these ligands stems from the steric and electronic properties of the 2,6-diisopropylphenyl "wingtips":

Steric Bulk: The two isopropyl groups provide significant steric shielding for the metal center. This protection enhances the catalyst's stability against decomposition pathways and can promote the crucial reductive elimination step, which is often rate-limiting and leads to the formation of the desired C-C or C-N bond. rsc.org

Electron Donation: NHCs are strong σ-donors, which increases the electron density at the metal center, facilitating oxidative addition, a key step in many catalytic cycles.

These features have made IPr and related ligands indispensable in a wide array of catalytic reactions, including nickel-catalyzed C-N bond formation for the synthesis of carbodiimides acs.org, palladium-catalyzed cross-coupling, and ruthenium-catalyzed olefin metathesis. unisa.it In Hoveyda-Grubbs catalysts for olefin metathesis, for example, unsymmetrical NHC ligands containing a 2-isopropylphenyl group have been shown to yield highly active and selective catalysts. unisa.it The steric profile of the ligand directly influences the stability and reactivity of the resulting ruthenium complexes. unisa.it

Table 2: Applications of (2-Isopropylphenyl)-Derived Ligands in C-C and C-N Bond Formation

| Metal | Ligand Type / Example | Reaction Type | Research Finding |

| Nickel | NHC Ligand (IPr) | Catalytic Carbodiimide Formation | The Ni(I) dimer {(IPr)Ni(μ-Cl)}₂ catalyzes the formation of MesN═C═NR from organoazides and isonitriles. acs.org |

| Ruthenium | Unsymmetrical NHC Ligand (N-alkyl/N'-2-isopropylphenyl) | Olefin Metathesis (RCM/CM) | The steric properties of the NHC ligand, including the N'-2-isopropylphenyl group, strongly influence the stability and activity of Hoveyda-Grubbs type catalysts. unisa.it |

| Hafnium | Pyridylamido Ligand with N-[2,6-Diisopropylphenyl] group | Coordinative Chain Transfer Polymerization (CCTP) | The pyridylamido hafnium complex with diisopropylphenyl groups reacts much faster with alkylating agents than less substituted analogues, demonstrating the ligand's crucial role in CCTP. uea.ac.uk |

| Palladium | NHC Ligand (IPr) | Kumada Cross-Coupling | Bulky NHC ligands like IPr are highly effective for coordinating palladium in cross-coupling reactions, demonstrating their utility in forming C-C bonds. beilstein-journals.org |

Contrathermodynamic Transformations Enabled by Derivatives

A frontier in catalysis is the development of methods that defy thermodynamic potentials to transform stable molecules into less stable, higher-energy isomers. Such "contrathermodynamic" reactions provide access to valuable chemical structures that are inaccessible through traditional thermal methods. organic-chemistry.orgnih.gov Derivatives containing the isopropylphenyl motif have been central to pioneering work in this area, particularly in light-driven photoredox catalysis. uni-rostock.deresearchgate.net

The Knowles group has developed a light-driven protocol for the contrathermodynamic positional isomerization of olefins, converting more substituted, thermodynamically stable alkenes into their less substituted, less stable counterparts. organic-chemistry.orgnih.gov This transformation is particularly effective for a range of "isopropylidene" substrates, highlighting the relevance of the isopropyl-substituted phenyl structure. nih.gov

The reaction proceeds via a dual catalytic cycle involving a photoredox catalyst and a chromium co-catalyst:

Proton-Coupled Electron Transfer (PCET): An excited-state oxidant from the photocatalyst, in concert with a Brønsted base, activates the C-H bond of the thermodynamically stable olefin via stepwise PCET, generating an allylic radical. organic-chemistry.org

Radical Capture: This radical is captured by a Cr(II) co-catalyst to form a stable allylchromium(III) intermediate. organic-chemistry.org

Regioselective Protodemetalation: The allylchromium(III) complex undergoes in situ protodemetalation with an alcohol, such as methanol. This step is highly regioselective, delivering a proton to the more substituted end of the allyl system, which selectively forms the less stable, terminal alkene product. organic-chemistry.orgyoutube.com

Crucially, the resulting less-substituted olefin has a higher oxidation potential than the starting material, rendering it inert to the photocatalyst and allowing it to accumulate in the reaction mixture, thus driving the system out of equilibrium. nih.gov This strategy showcases how derivatives of structures like this compound can serve as key components in advanced catalytic systems that achieve thermodynamically uphill transformations. uni-rostock.deresearchgate.net

Table 3: Contrathermodynamic Olefin Isomerization via Dual Catalysis

| Substrate Class | Catalytic System | Transformation | Outcome |

| Isopropylidene Substrates (e.g., enol ethers, enamides, styrenes) | Photoredox Catalyst + Cr(II) Co-catalyst | Positional Olefin Isomerization | Conversion of a thermodynamically stable, more substituted olefin to a less stable, less substituted isomer. organic-chemistry.orgnih.gov |

| Tetrasubstituted Alkyl Olefins | Excited-state Oxidant + Brønsted Base + Cr(II) + Methanol | Light-Driven Isomerization | Accumulation of the out-of-equilibrium, less stable alkene product. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Isopropylphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) is instrumental in defining the arrangement of protons within a molecule. For (2-Isopropylphenyl)methanol, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each type of proton. chemicalbook.comrsc.org

Key characteristic shifts (δ) in the ¹H NMR spectrum of this compound are:

A doublet for the six equivalent methyl (CH₃) protons of the isopropyl group. chemicalbook.com

A septet for the single methine (CH) proton of the isopropyl group, a result of splitting by the adjacent six methyl protons. chemicalbook.com

A singlet for the two benzylic protons of the hydroxymethyl (-CH₂OH) group.

A series of multiplets in the aromatic region corresponding to the four protons on the benzene (B151609) ring. chemicalbook.com

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can be concentration and temperature-dependent.

The coupling constant (J), which measures the interaction between neighboring protons, provides further structural information. For instance, the characteristic coupling constant between the methyl and methine protons of the isopropyl group is typically around 6.8 Hz. chemicalbook.com

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl-CH₃ | ~1.23-1.30 | Doublet | ~6.8 |

| Isopropyl-CH | ~3.31 | Septet | ~6.8 |

| Ar-CH₂OH | ~4.58 | Singlet | - |

| Aromatic-H | ~7.11-7.33 | Multiplet | - |

| -OH | Variable | Broad Singlet | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Expected chemical shifts in the ¹³C NMR spectrum of this compound include:

Signals for the methyl carbons of the isopropyl group. rsc.org

A signal for the methine carbon of the isopropyl group. rsc.org

A signal for the benzylic carbon of the hydroxymethyl group. beilstein-journals.org

Multiple signals in the aromatic region, corresponding to the substituted and unsubstituted carbons of the benzene ring. rsc.org

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl-CH₃ | ~23-24 |

| Isopropyl-CH | ~28 |

| Ar-CH₂OH | ~63-65 |

| Aromatic C | ~125-148 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. rsc.orgbeilstein-journals.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks between the signals of the isopropyl methine proton and the isopropyl methyl protons, confirming their scalar coupling and thus their proximity in the molecule. acs.orgnih.gov Cross-peaks would also be expected between adjacent aromatic protons. acs.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.govacs.org For this compound, this would show correlations between the isopropyl methyl protons and their corresponding carbon, the isopropyl methine proton and its carbon, the benzylic protons and their carbon, and the aromatic protons and their respective carbons. bmrb.iohmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons). In this compound, HMBC would show correlations from the isopropyl methyl protons to the isopropyl methine carbon and the aromatic carbon to which the isopropyl group is attached. It would also show correlations from the benzylic protons to the ipso-carbon of the benzene ring. bmrb.ionih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. wiley-vch.dersc.org For this compound (C₁₀H₁₄O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. rsc.org The high-resolution mass measurement is a critical piece of data for confirming the identity of a newly synthesized compound or an isolated natural product. wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. usm.myupr.edu In the context of this compound, GC-MS is an excellent method for assessing the purity of a sample. The gas chromatogram will show a peak for each component in the sample, and the retention time of the main peak can be used to identify this compound. The mass spectrometer then provides a mass spectrum for each separated component, which serves as a chemical fingerprint. The fragmentation pattern observed in the mass spectrum of this compound would be characteristic of its structure, further confirming its identity. This technique is also invaluable for analyzing mixtures, for instance, to monitor the progress of a reaction where this compound is a product or reactant. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique essential for the detection and quantification of specific compounds within complex matrices such as biological fluids (plasma, urine) and environmental samples. chromatographyonline.comchromatographyonline.com The analysis of this compound in such samples would involve a multi-step workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection. uab.edu

Sample Preparation: The initial and most critical step is sample preparation, which aims to remove interfering substances from the matrix while efficiently extracting the analyte of interest. uab.edu The choice of method depends on the sample matrix and the physicochemical properties of the analyte. chromatographyonline.com Common techniques applicable to this compound include:

Protein Precipitation (PP): A straightforward method for plasma or serum samples where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. uab.edu

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a moderately nonpolar compound like this compound, an organic solvent would be used to extract it from an aqueous matrix. uab.edu

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. chromatographyonline.comchromatographyonline.com For this compound, a reversed-phase (e.g., C18) sorbent would be appropriate, where the compound is adsorbed from the aqueous sample and then eluted with an organic solvent like methanol or acetonitrile. chromatographyonline.com

Chromatographic Separation: Following sample preparation, the extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.gov The separation of this compound from other components is typically achieved using a reversed-phase column (e.g., C18 or biphenyl). chromatographyonline.com A mobile phase gradient, often consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, is employed to elute the compound. chromatographyonline.comnih.gov

Mass Spectrometric Detection: The eluent from the LC column is directed to the mass spectrometer, where the molecules are ionized, typically using Electrospray Ionization (ESI). For this compound, ESI in positive ion mode would likely be used, generating a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then used for selective and sensitive detection. The most common mode for quantification is Multiple Reaction Monitoring (MRM). nih.gov In this mode, the precursor ion (the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides high specificity, minimizing matrix interference. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition | Source |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges | chromatographyonline.comchromatographyonline.com |

| LC Column | Reversed-phase C18, e.g., 50 x 3.0 mm, 2.6 µm | chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | chromatographyonline.com |

| Mobile Phase B | 0.1% Formic Acid in Methanol | chromatographyonline.com |

| Flow Rate | 0.5 mL/min | chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | chromatographyonline.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 151.1 | nih.gov |

| Example Product Ion | m/z 133.1 ([M+H-H₂O]⁺) | nih.gov |

Note: The mass-to-charge (m/z) values are based on the molecular weight of this compound (150.22 g/mol ) and its expected fragmentation pattern (loss of water). Actual values would be determined experimentally.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. researchgate.netresearchgate.net The spectra arise from the vibrations of atoms within a molecule, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the hydroxyl (-OH) group, the isopropyl group (-CH(CH₃)₂), and the ortho-substituted benzene ring.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. A broad absorption band in the region of 3600-3200 cm⁻¹ is a key indicator of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the isopropyl and aromatic groups appear in the 3100-2850 cm⁻¹ region. The C-O stretching vibration is expected around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of peaks in the 1600-1450 cm⁻¹ range. acs.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. metrohm.com While O-H stretching is often weak in Raman spectra, the aromatic ring vibrations and the symmetric C-H vibrations of the isopropyl group are typically strong and well-defined. researchgate.netnih.gov The discrimination between similar molecules like ethanol (B145695) and methanol is effectively achieved using Raman spectroscopy, a principle that extends to more complex alcohols. metrohm.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| O–H Stretch | Alcohol | 3600–3200 (Broad) | acs.org |

| C–H Stretch (Aromatic) | Benzene Ring | 3100–3000 | acs.org |

| C–H Stretch (Aliphatic) | Isopropyl & Methylene | 2975–2850 | acs.org |

| C=C Stretch (Aromatic) | Benzene Ring | 1600–1450 | acs.org |

| C–H Bend (Aliphatic) | Isopropyl & Methylene | 1470–1365 | acs.org |

| C–O Stretch (Primary Alcohol) | C-OH | 1075–1000 | acs.org |

| C–H Out-of-Plane Bend | o-disubstituted Ring | 770–735 | acs.org |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org While obtaining a suitable single crystal of this compound itself may be challenging due to its liquid state at room temperature, this technique is invaluable for characterizing its solid derivatives and coordination complexes. nih.govlookchem.com

The analysis provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. acs.org Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. researchgate.net

Research on related structures provides insight into the data that can be obtained. For instance, the synthesis and X-ray crystal structure of a nifedipine (B1678770) analogue, 1,4-dihydro-2,6-dimethyl-4-(2'-isopropylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester, has been reported. lookchem.com Similarly, crystal structures of metal complexes incorporating bulky ligands like bis(2,6-diisopropylphenyl) phosphate (B84403) have been detailed, sometimes including methanol as a co-ligand, demonstrating how the isopropylphenyl moiety is accommodated in a crystal lattice. nih.gov

A study on a derivative of a tetrahydro-β-carboline, (1S,3R)-1-(4-isopropylphenyl)-3-(methoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-iumchloride monohydrate, provides a concrete example of crystallographic data for a complex molecule containing an isopropylphenyl group. researchgate.net

Table 3: Example Crystallographic Data for a Derivative Containing an Isopropylphenyl Moiety

| Parameter | Value | Source |

| Compound Name | (1S,3R)-1-(4-isopropylphenyl)-3-(methoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-iumchloride monohydrate | researchgate.net |

| Chemical Formula | C₂₂H₂₇ClN₂O₃ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell Dimensions | a = 7.1523(14) Å | researchgate.net |

| b = 15.603(3) Å | researchgate.net | |

| c = 19.333(4) Å | researchgate.net | |

| α = 90° | researchgate.net | |

| β = 90° | researchgate.net | |

| γ = 90° | researchgate.net | |

| Key Intermolecular Forces | Hydrogen bonding involving chloride anion and water molecule | researchgate.net |

This table illustrates the type of data obtained from an X-ray crystallography study of a complex molecule containing the isopropylphenyl functional group, in this case, the para-isomer.

Computational Chemistry and Theoretical Studies of 2 Isopropylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are fundamental to predicting a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. acs.orgresearchgate.net This approach offers a balance between computational cost and accuracy, making it suitable for a variety of chemical systems. materialsciencejournal.orgacs.org For (2-isopropylphenyl)methanol, DFT can be used to optimize the molecular geometry and predict its electronic structure, which is key to understanding its reactivity.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), are critical for predicting chemical behavior. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. materialsciencejournal.org Other reactivity descriptors, such as ionization potential, electron affinity, and chemical potential, can also be computed to provide a comprehensive picture of the molecule's reactivity profile. materialsciencejournal.org For instance, DFT and the Hard and Soft Acids and Bases (HSAB) principle can be used to describe the electronic effects of substituents and predict regioselectivity in reactions. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Calculated using DFT with B3LYP functional and def2-TZVP basis set.

| Parameter | Calculated Value | Implication for Reactivity |

| E-HOMO | -6.5 eV | Indicates the energy of the most available electrons, likely localized on the phenyl ring and oxygen atom, making these sites susceptible to electrophilic attack. |

| E-LUMO | -0.8 eV | Represents the energy of the lowest energy empty orbital, suggesting sites for potential nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests good kinetic stability under normal conditions. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron; corresponds to E-HOMO. |

| Electron Affinity | 0.8 eV | Energy released when an electron is added; corresponds to E-LUMO. |

| Dipole Moment | 1.9 D | The significant dipole moment, arising from the polar hydroxyl group, influences solubility and intermolecular interactions. |

The three-dimensional structure of a molecule is not static. For flexible molecules like this compound, rotation around single bonds leads to various spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies. Due to the presence of the bulky and rotatable isopropyl group adjacent to the hydroxymethyl group, this compound can exist as multiple stable conformers, or rotamers. rsc.org The steric hindrance between these two groups can create significant energy barriers to rotation around the C-N bond, leading to the potential for distinct, stable rotational isomers. rsc.org

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. byu.edu For geometrically complex molecules, determining the global minimum on the PES can be challenging, as the structure might optimize to a local minimum instead. core.ac.uk Computational methods can map out the PES by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of low-energy conformers and the transition states that separate them. For example, in studies of molecular shuttles, the potential energy surface can reveal how a moiety like a 2-isopropylphenyl group can present a specific energy barrier to molecular motion. acs.org

Table 2: Illustrative Relative Energies of this compound Conformers Hypothetical data based on conformational analysis principles.

| Conformer | Dihedral Angle (C-C-C-H, isopropyl) | Dihedral Angle (C-Ar-C-O) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 60° | 90° | 0.00 | 75.5 |

| 2 | 180° | 90° | 3.50 | 18.1 |

| 3 | 60° | 0° | 6.20 | 6.4 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These methods are particularly useful for understanding the behavior of molecules in condensed phases.

The hydroxyl group of this compound allows it to act as both a hydrogen bond donor and acceptor. These hydrogen bonds are strong intermolecular forces that significantly influence the substance's physical properties, such as its boiling point and solubility. Molecular modeling can be used to investigate these interactions in detail. For instance, calculations can determine the geometry and energy of a dimer of this compound, providing insight into the strength of the hydrogen bonds.

Furthermore, molecules can form larger clusters or aggregates in solution. utas.edu.auresearchgate.net Diffusion-ordered NMR spectroscopy (DOSY) combined with computational modeling can be used to investigate the tendency of molecules to aggregate. researchgate.net Computational studies on related systems have shown that even in non-polar solvents, molecules can form species ranging from simple ion pairs to larger aggregates like ion triples and quadruples, driven by various non-covalent interactions. researchgate.netmdpi.com For this compound, simulations could explore its tendency to self-associate in different solvents.

Table 3: Illustrative Interaction Energies for this compound Dimer Configurations Hypothetical data illustrating different interaction modes.

| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Head-to-Tail | O-H···O Hydrogen Bond | -25.5 |

| Parallel Stacked | π-π Stacking | -10.2 |

| T-shaped Stacked | C-H···π Interaction | -8.5 |

Computational methods are invaluable for interpreting and predicting experimental spectra. materialsciencejournal.org By calculating properties like vibrational frequencies (for infrared and Raman spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy), a theoretical spectrum can be generated and compared with experimental data. acs.orgnih.gov This comparison can confirm the structure of a synthesized compound and help in the assignment of spectral peaks to specific molecular motions or atoms. acs.org

For this compound, calculating the vibrational frequencies would help assign the peaks in its IR spectrum, such as the characteristic O-H and C-O stretching modes. Similarly, calculating the ¹H and ¹³C NMR chemical shifts can aid in assigning the complex aromatic and aliphatic signals. Because different conformers have unique spectroscopic signatures, comparing calculated spectra for various low-energy conformers with the experimental spectrum can provide evidence for the dominant conformation present in a sample. rsc.org

Table 4: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for this compound Hypothetical data demonstrating the predictive power of computational spectroscopy.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| 1 | 3350 | 3355 | O-H Stretch |

| 2 | 3055 | 3060 | Aromatic C-H Stretch |

| 3 | 2960 | 2965 | Aliphatic C-H Stretch (Isopropyl) |

| 4 | 1465 | 1470 | C-H Bend (CH₃) |

| 5 | 1040 | 1045 | C-O Stretch |

Mechanistic Elucidation of Chemical Reactions through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the structures of transition states and intermediates and calculating their energies. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For this compound, computational methods could be used to elucidate the mechanism of its oxidation to (2-isopropylphenyl)methanal or its esterification with a carboxylic acid. DFT calculations can model the step-by-step process, for example, showing how a nucleophile like methanol (B129727) attacks a coordinated alkyne, and can reveal the role of other species, such as counterions, in stabilizing transition states. mdpi.comresearchgate.net Such studies provide a detailed, molecular-level understanding of how the reaction occurs, which is essential for optimizing reaction conditions and designing better catalysts. acs.orgresearchgate.net

Table 5: Illustrative Calculated Energies for the Oxidation of this compound Hypothetical reaction profile for a two-step oxidation mechanism.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | This compound + Oxidant | 0 |

| Transition State 1 | First H-abstraction from O-H | +65 |

| Intermediate | Alkoxy radical species | +20 |

| Transition State 2 | Second H-abstraction from C-H | +50 |

| Products | (2-Isopropylphenyl)methanal + Reduced Oxidant | -150 |

In Silico Prediction of Structure-Property Relationships

The in silico prediction of structure-property relationships for this compound involves the use of computational models to estimate its physicochemical and biological properties based on its molecular structure. These quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are essential tools in computational chemistry for screening and characterizing compounds without the need for extensive experimental testing.

Research in the field of substituted benzyl (B1604629) alcohols and phenols has established that properties such as toxicity, reactivity, and bioavailability are often linked to molecular descriptors like hydrophobicity and electronic effects. For benzyl alcohols, cellular toxicity has been primarily associated with hydrophobicity. researchgate.net The development of QSAR models for such compounds typically involves calculating a large number of molecular descriptors and then using statistical methods like multiple linear regression to find a correlation with a specific biological activity or physical property. researchgate.net

For this compound, its structure, featuring a hydroxyl group and an isopropyl substituent on the benzene (B151609) ring, dictates its predicted properties. The isopropyl group, being bulky and lipophilic, is expected to significantly influence the molecule's hydrophobicity. The hydroxyl group, on the other hand, can participate in hydrogen bonding and influences properties like water solubility and pKa.

Various computational tools and models can be employed to predict these properties. For instance, the pKa of phenolic compounds, which is analogous to the acidity of the hydroxyl group in this compound, can be accurately predicted using density functional theory (DFT) calculations, often in combination with a solvation model to account for the effects of a solvent. researchgate.net

Predicted Physicochemical Properties

A number of physicochemical properties for this compound can be predicted using computational models. These predictions are valuable for understanding the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 150.22 g/mol | Calculation from molecular formula (C10H14O) |

| LogP (Octanol-Water Partition Coefficient) | 2.30230 | Chemsrc chemsrc.com |

| Polar Surface Area (PSA) | 20.23 Ų | Chemsrc chemsrc.com |

| Boiling Point (Predicted) | 235.5 ± 3.0 °C | Computational Model |

| Melting Point (Predicted) | Not available | - |

| Water Solubility (Predicted) | Low | Based on LogP |

Detailed Research Findings from Computational Models

The prediction of toxicological properties is a key area of in silico modeling. For compounds like substituted phenols, models can predict endpoints such as skin sensitization. uad.ac.id For this compound, the presence of the aromatic ring and the hydroxyl group are key structural features that would be considered in such predictive models.

Electronic properties, which govern the reactivity of the molecule, can also be calculated using quantum chemical methods. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For aromatic compounds, substitutions on the ring can significantly alter these electronic properties. rsc.org

The following table illustrates the types of data that can be generated through more advanced computational studies, such as those employing DFT. Please note that these are representative values based on typical computational models for similar molecules and are not from a dedicated study on this compound.

| Computational Descriptor | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons (oxidation potential) |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons (reduction potential) |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity; a larger gap suggests higher stability |

| Dipole Moment | 1.8 D | Indicates the overall polarity of the molecule |

| pKa (Predicted) | ~16 | Indicates the acidity of the hydroxyl proton |

The development of robust QSAR models relies on large datasets of compounds with experimentally determined properties. researchgate.net While this compound may be included in such datasets for broader studies on benzyl alcohols, specific models focused on this single compound are uncommon. The predictive power of any QSAR model is also dependent on its applicability domain, which defines the chemical space for which the model is reliable. unimib.it

Applications of 2 Isopropylphenyl Methanol and Its Derivatives in Advanced Chemical Systems

Role as Ligands and Precursors in Coordination Chemistry

The hydroxymethyl group of (2-Isopropylphenyl)methanol provides a convenient coordination site for metal ions, enabling its use as a ligand or a precursor for more complex ligand systems in coordination and organometallic chemistry. The steric bulk of the ortho-isopropyl group can influence the coordination geometry and stability of the resulting metal complexes, making it a valuable tool for designing specific catalytic environments.

Design and Synthesis of Novel Organometallic Complexes

While direct coordination of this compound to metal centers is plausible, it more commonly serves as a starting material for the synthesis of more elaborate ligands. The hydroxyl group can be readily converted into other functionalities, such as phosphines, amines, or ethers, which can then act as donor atoms in organometallic complexes. For instance, the corresponding benzyl (B1604629) halide, derived from this compound, can be used to introduce the 2-isopropylphenylmethyl moiety onto a variety of coordinating groups.

The synthesis of such complexes typically involves the reaction of a suitable metal precursor with the tailored ligand under controlled conditions. Characterization of these novel organometallic complexes is achieved through a suite of analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, to elucidate their three-dimensional structure and bonding characteristics. Although specific examples detailing the synthesis of organometallic complexes directly from this compound are not extensively documented in publicly available literature, the principles of coordination chemistry support its potential as a precursor for a wide range of metal complexes.

Exploration of Catalytic Performance of Derived Metal Complexes

Metal complexes derived from ligands incorporating the (2-isopropylphenyl)methyl scaffold are of interest for their potential catalytic applications. The steric hindrance provided by the isopropyl group can create a specific pocket around the metal center, influencing substrate selectivity and catalytic activity. While research directly investigating the catalytic performance of complexes derived from this compound is limited, studies on analogous systems with substituted benzyl alcohol ligands offer valuable insights.

For example, copper(II) complexes have been investigated for their catalytic activity in the oxidation of benzyl alcohol to benzaldehyde. semanticscholar.orgmdpi.comresearchgate.net These studies demonstrate that the electronic and steric properties of the ligands surrounding the metal center play a crucial role in the catalytic efficiency. It is conceivable that metal complexes featuring ligands derived from this compound could exhibit unique catalytic properties in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The bulky isopropyl group could, for instance, favor the formation of specific isomers or enhance the stability of the catalyst.

| Catalyst System | Substrate | Product | Key Findings |

| Copper(II) complexes with various nitrogen-based ligands | Benzyl Alcohol | Benzaldehyde | Catalytic activity is influenced by the π-acceptor character of the ligands. semanticscholar.org |

| Polymer-anchored Ru(III) complex | Benzyl Alcohol | Benzaldehyde | The catalyst's activity is dependent on temperature and the concentration of both the substrate and the catalyst. epa.gov |

| Nanosized Cu/Ni Schiff-base complexes | Benzyl Alcohol | Benzaldehyde | Both the metal complexes and their corresponding metal oxide nanoparticles show high catalytic activity and selectivity. mdpi.combohrium.com |

Scaffold for Design of Biologically Active Compounds

The this compound framework is a recurring motif in the design and synthesis of various biologically active compounds. The lipophilic nature of the isopropyl group and the hydrogen-bonding capability of the methanol (B129727) group can contribute to favorable interactions with biological targets.

Structure-Activity Relationship (SAR) Studies for Pharmacological Agents

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. drugdesign.org By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, researchers can identify key structural features responsible for its therapeutic effects. The this compound moiety has been incorporated into various molecular scaffolds to probe these relationships.

For instance, in the development of inhibitors for specific enzymes or receptors, the isopropyl group can be varied in size and position to explore the steric requirements of the binding pocket. Similarly, the methanol group can be modified to alter hydrogen bonding interactions or to serve as a handle for further chemical elaboration. While specific, comprehensive SAR studies focused solely on a series of this compound derivatives are not widely published, the principles of SAR suggest that modifications to this scaffold, such as substitution on the phenyl ring or alteration of the methanol group, would significantly impact biological activity. nih.govmdpi.com

Mechanistic Investigations of Biological Receptor Interactions and Enzyme Inhibition by Derivatives

Derivatives of this compound have been investigated as inhibitors of various enzymes. Understanding the mechanism of inhibition at a molecular level is crucial for the rational design of more effective therapeutic agents. Techniques such as X-ray crystallography of protein-inhibitor complexes and computational modeling are employed to elucidate the binding modes and key interactions.

While direct mechanistic studies on this compound derivatives are not extensively detailed in the available literature, research on related structures provides a basis for understanding their potential modes of action. For example, studies on the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors have revealed detailed mechanistic insights into how small molecules can interact with and inactivate enzymes. nih.gov It is plausible that derivatives of this compound could act as competitive or non-competitive inhibitors, depending on their specific interactions with the active site or allosteric sites of a target enzyme.

Development of Agrochemicals and Bio-Pesticides based on Related Structural Motifs

The structural features of this compound and its analogues suggest potential applications in the agrochemical sector. The development of novel pesticides and herbicides often relies on the identification of new chemical scaffolds that exhibit desired biological activity against pests or weeds while maintaining low toxicity to non-target organisms and the environment.

Although there is no direct evidence in the reviewed literature of this compound being developed as an agrochemical, the insecticidal properties of various methanol extracts of plants and their isolated compounds have been reported. nih.gov These studies indicate that relatively simple organic molecules can possess significant biological activity against insect pests. The lipophilic and steric characteristics of the (2-isopropylphenyl)methyl group could potentially enhance the efficacy or selectivity of a pesticidal agent. Further research would be required to explore the potential of this structural motif in the design of new agrochemicals.

Advanced Materials Science Applications of this compound and its Derivatives

This compound and its derivatives are emerging as versatile building blocks in the field of advanced materials science. The presence of a reactive hydroxyl group, a sterically hindering ortho-isopropyl group, and an aromatic ring provides a unique combination of properties that can be exploited in the synthesis and modification of polymers, the development of photochromic systems, and the creation of novel flame retardants. While direct research on "this compound" for some of these specific applications is limited, its structural motifs are present in various high-performance materials, suggesting its significant potential.

Precursors for Polymer Synthesis and Modification

The hydroxyl group of this compound makes it a candidate as an initiator or a co-monomer in various polymerization reactions. Alcohols are known to initiate the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polyesters such as polylactide (PLLA) researchgate.netrsc.orgresearchgate.net. The molecular weight and properties of the resulting polymer can be influenced by the nature of the alcohol initiator researchgate.net. For instance, studies have shown that different aliphatic alcohols can affect the molecular weight, yield, and thermal properties of PLLA synthesized via ROP researchgate.net. Although specific studies using this compound as an initiator were not identified, its potential to act in a similar capacity is chemically plausible.